Methiothepin maleate

概要

説明

準備方法

合成経路と反応条件: メチオテピンマレイン酸塩は、いくつかの方法によって合成することができます。一般的な経路の1つは、4-ブロモチオアニソールをグリニャール試薬に変換し、次に硫黄と反応させて4-(メチルチオ)チオフェノールを生成することです。 この中間体は、還元、ハロゲン化、環化などの反応を経て、主要な中間体である8-(メチルチオ)ジベンゾ[b,f]チエピン-10(11H)-オンを生成します . 最後のステップは、この中間体を1-メチルピペラジンでアルキル化し、続いてマレイン酸塩を生成することです .

工業生産方法: メチオテピンマレイン酸塩の工業生産は、通常、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終生成物の高収率と純度を確保するために、温度や圧力などの反応条件を注意深く制御することが含まれます .

化学反応の分析

反応の種類: メチオテピンマレイン酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてスルホキシドとスルホンを生成することができます。

還元: 還元反応により、ケトン基をアルコールに変換することができます。

一般的な試薬と条件:

酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

主要な生成物: これらの反応で生成される主要な生成物には、4-(メチルチオ)チオフェノール、8-(メチルチオ)ジベンゾ[b,f]チエピン-10(11H)-オン、および最終生成物のメチオテピンマレイン酸塩などの中間体が含まれます .

科学的研究の応用

Methiothepin maleate is a maleate salt formed from methiothepin and maleic acid . It functions as a serotonergic and dopaminergic antagonist and is used as an antipsychotic agent .

Scientific Research Applications

- As a Serotonin Receptor Antagonist: this compound is a serotonin receptor antagonist that is used as an antipsychotic in the central nervous system . It is a potent 5-HT2 and 5-HT1 antagonist and displays affinity for rodent 5-HT5B, 5-HT5A, 5-HT7, and 5-HT6 receptors .

- Schizophrenia Treatment: this compound has applications in the treatment of schizophrenia, senile dementia, transient psychosis following surgery, and myocardial infarction .

- Chemotherapy Efficacy: Methiothepin increases the effectiveness of doxorubicin, cisplatin, oxaliplatin, vemurafenib, and trametinib against melanoma cell lines, regardless of BRAF mutation status . It can overcome the resistance of BRAF V600E melanoma cells by increasing the cytotoxicity of vemurafenib and trametinib on these cells, leading to melanoma cell death . The addition of methiothepin to vemurafenib can prevent the migration of resistant melanoma cells more effectively than vemurafenib alone . Methiothepin binds to Ptch1 and inhibits its efflux activity, enhancing the efficacy of doxorubicin against melanoma cells . Methiothepin increases the cytotoxic, anti-proliferative, pro-apoptotic, and anti-clonogenic effects of doxorubicin against melanoma cells . It also increases the cytotoxicity of vemurafenib and trametinib in BRAF V600E melanoma cells, including those resistant to vemurafenib .

- Memory Formation Research: Methiothepin, a non-specific antagonist of all 5-HT receptors except 5-HT3 and 5-HT4, has been used in investigations of the effects of serotonin on memory formation .

- Receptor Characterization: Methiothepin has been used to characterize the 5-HT receptor responsible for endothelium-dependent relaxation of pig pulmonary artery .

- Memory Reconsolidation Disruption: Antagonists of serotonin or NMDA glutamate receptors, including methiothepin, have been used to disrupt memory reconsolidation, inducing amnesia .

- Inhibiting Cell Migration: Methiothepin combined with vemurafenib significantly inhibits cell migration, even in melanoma cells resistant to treatment, suggesting that this combination may help eliminate resistant melanoma cells and prevent tumor relapse and metastasis .

- Increasing Chemotherapy Concentration: Methiothepin can increase chemotherapy concentration and efficacy in melanoma cells without increasing side effects in healthy tissues . For example, the amount of doxorubicin in tumors of mice treated with both methiothepin and doxorubicin was significantly higher than in tumors of mice treated with doxorubicin alone .

作用機序

メチオテピンマレイン酸塩は、セロトニン受容体、特に5-HT2Aおよび5-HT2C受容体において競合的拮抗薬として作用します . セロトニンの結合を阻害することで、下流のシグナル伝達を阻止し、神経伝達物質の活性を調節します。 このメカニズムは、その抗精神病作用と気分や行動に影響を与える能力の原因となっています .

類似化合物:

- クロロテピン

- ペラチエピン

- オクトクロテピン

比較: メチオテピンマレイン酸塩は、5-HT2受容体と5-HT1受容体の両方に高い親和性を有することから、幅広いスペクトルを持つ強力な拮抗薬となっています . クロロテピンやペラチエピンなどの類似化合物と比較して、メチオテピンマレイン酸塩は、そのユニークな薬理学的プロファイルに寄与する独自の化学構造を持っています .

類似化合物との比較

- Clorotepine

- Perathiepin

- Octoclothepin

Comparison: Methiothepin maleate is unique in its high affinity for both 5-HT2 and 5-HT1 receptors, making it a potent antagonist with broad-spectrum activity . Compared to similar compounds like clorotepine and perathiepin, this compound has a distinct chemical structure that contributes to its unique pharmacological profile .

生物活性

Methiothepin maleate, a compound known for its diverse pharmacological properties, primarily acts as a serotonin receptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

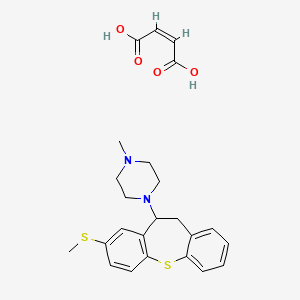

- Chemical Name : 1-[10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl]-4-methylpiperazine maleate

- CAS Number : 19728-88-2

- Molecular Formula : C24H28N2O4S2

- Alternative Names : Metitepine

This compound exhibits significant antagonistic activity at various serotonin receptors:

| Receptor Type | pKi Range |

|---|---|

| 5-HT2A | 8.7 - 9.2 |

| 5-HT1 | 7.1 - 8.5 |

| 5-HT6 | 8.7 - 9.4 |

| 5-HT7 | High Affinity |

| 5-HT5A | 7.0 |

| 5-HT5B | 6.6 |

These interactions suggest a potential role in modulating serotonergic pathways, which are crucial in various physiological and pathological processes.

Anticancer Activity

Recent studies have highlighted the efficacy of methiothepin in enhancing chemotherapy outcomes:

- Overcoming Chemotherapy Resistance :

-

Synergistic Effects with Doxorubicin :

- In vitro studies demonstrated that methiothepin significantly increased the anti-proliferative and pro-apoptotic effects of doxorubicin on melanoma cells. The IC50 values for doxorubicin were reduced from to when combined with methiothepin, indicating a statistically significant enhancement in efficacy .

- Mechanistic Insights :

Pharmacological Applications

Methiothepin's antagonistic properties at serotonin receptors have led to investigations into its potential therapeutic applications:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that methiothepin may offer benefits in managing metabolic disorders linked to obesity and liver diseases by modulating serotonin pathways .

Case Studies

Several case studies underscore the biological activity and therapeutic potential of methiothepin:

- Study on Melanoma Treatment :

- Behavioral Studies :

特性

IUPAC Name |

(Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBEHWZGDSFHR-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042630 | |

| Record name | Methiothepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19728-88-2, 20229-30-5 | |

| Record name | Methiothepin maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metitepine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METITEPINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methiothepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METITEPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVP2XBC3GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。